molecular formula C11H20N2O2 B7986433 [Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7986433
M. Wt: 212.29 g/mol
InChI Key: YUMYCSDOTCPUAC-UHFFFAOYSA-N
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Description

[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid: is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a pyrrolidine ring, and an amino-acetic acid moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving amines and aldehydes or ketones.

    Coupling of the Pyrrolidine and Cyclopropyl Groups: This step involves the formation of a carbon-nitrogen bond between the cyclopropyl group and the pyrrolidine ring, often using reductive amination.

    Introduction of the Amino-Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrrolidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or double bonds within the molecule, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid: has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders and infections.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the pyrrolidine and amino-acetic acid moieties.

    Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring and carboxylic acid group but lacks the cyclopropyl and amino groups.

    N-Methylpyrrolidine: Features the pyrrolidine ring and a methyl group but does not have the cyclopropyl or amino-acetic acid components.

Uniqueness

The uniqueness of [Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-[cyclopropyl-[(1-methylpyrrolidin-3-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-12-5-4-9(6-12)7-13(8-11(14)15)10-2-3-10/h9-10H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMYCSDOTCPUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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